

Spathulatol molecular formula and weight

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Compound of Interest

Compound Name: *Spathulatol*

Cat. No.: *B564685*

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Spathulatol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spathulatol is a naturally occurring diterpenoid. This document provides a concise technical summary of its core physicochemical properties. At present, detailed publicly available information regarding its specific biological activities, associated signaling pathways, and established experimental protocols is limited.

Physicochemical Data

The fundamental molecular characteristics of **Spathulatol** are summarized below.

Property	Value	Source
Molecular Formula	C ₃₀ H ₃₄ O ₉	[1]
Molecular Weight	538.59 g/mol	[1]

Biological Context and Future Directions

Spathulatol belongs to the diverse class of diterpenoids, many of which have been isolated from various plant species, including those of the *Illicium* genus.[1] Compounds from this genus, such as those from *Illicium verum* (Star Anise), have been reported to exhibit a range of

biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4][5]

However, it is crucial to note that specific biological activities, mechanisms of action, and involvement in signaling pathways for **Spathulatol** itself have not been detailed in the currently available scientific literature. Further research is required to elucidate the potential pharmacological profile of this compound.

Experimental Protocols & Signaling Pathways

As of the latest literature review, no specific experimental protocols for the biological evaluation of **Spathulatol** have been published. Similarly, there is no available information on any signaling pathways that are modulated by or associated with **Spathulatol**. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.

Researchers interested in investigating **Spathulatol** would need to develop and validate novel experimental designs based on the general methodologies used for characterizing other diterpenoids. This would likely involve a tiered approach, starting with broad screening assays to identify potential biological activities, followed by more focused studies to determine the mechanism of action and identify molecular targets.

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